molecular formula C13H26O10S B606482 Carboxy-PEG5-sulfonic acid CAS No. 1817735-38-8

Carboxy-PEG5-sulfonic acid

Cat. No.: B606482
CAS No.: 1817735-38-8
M. Wt: 374.4
InChI Key: BNXDKCHNWPCUMT-UHFFFAOYSA-N
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Description

Carboxy-PEG5-sulfonic acid is a compound that features a carboxylic acid group and a sulfonic acid group linked through a linear polyethylene glycol (PEG) chain. This compound is primarily used as a non-cleavable linker for bio-conjugation, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Cellular Effects

Carboxy-PEG5-sulfonic acid influences cellular processes by modifying the properties of conjugated biomolecules. It enhances the solubility and stability of proteins, peptides, and other bioactive molecules, thereby improving their bioavailability and efficacy . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the targeted delivery of therapeutic agents and diagnostic probes . Its hydrophilic nature ensures minimal disruption to cellular membranes, making it an ideal candidate for various biomedical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to light and temperature, and it should be stored in a low-temperature, dry condition away from light to maintain its stability . Over time, the compound may degrade, leading to changes in its efficacy and bioavailability. Long-term studies have shown that this compound can maintain its stability and functionality for extended periods when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to enhance the solubility and stability of conjugated biomolecules without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, including potential disruption of cellular membranes and interference with normal cellular processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The carboxylic acid and sulfonic acid groups of this compound can participate in enzymatic reactions, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, potentially leading to changes in cellular function and bioavailability of conjugated biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through targeting signals encoded in its structure . These signals ensure that this compound reaches its intended site of action, enhancing its efficacy and minimizing off-target effects. Post-translational modifications can further influence the compound’s localization and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxy-PEG5-sulfonic acid can be synthesized through a series of chemical reactions involving the functionalization of PEG chains. The process typically involves the following steps:

    PEG Functionalization: The PEG chain is first functionalized with a carboxylic acid group. This can be achieved by reacting PEG with succinic anhydride in the presence of a catalyst.

    Sulfonation: The functionalized PEG is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide. This step introduces the sulfonic acid group into the molecule.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Carboxy-PEG5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Amide Coupling: Coupling agents like EDC or HATU.

    Halogenation: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Scientific Research Applications

Drug Delivery Systems

Carboxy-PEG5-sulfonic acid plays a crucial role in enhancing drug delivery systems due to its ability to improve solubility and biocompatibility.

Enhanced Solubility and Stability

The incorporation of PEG chains enhances the solubility of hydrophobic drugs, allowing for better dispersion in biological fluids. For instance, PEGylated nanoparticles have shown increased circulation times in vivo, reducing liver uptake and improving tumor targeting through the enhanced permeability and retention (EPR) effect .

Bioconjugation for Targeted Therapy

This compound is utilized as a non-cleavable linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs leverage the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for targeted cancer therapies . The ability to connect different ligands via this linker facilitates the development of more effective therapeutic agents.

Surface Modification

The compound is also employed in surface modification applications, particularly for metal oxides and nanoparticles.

Metal Oxide Functionalization

This compound can modify metal oxide surfaces, such as silica or titanium dioxide, enhancing their hydrophilicity and interaction with biological molecules. This property is crucial for developing biosensors and other diagnostic tools .

Nanoparticle Stabilization

When used to functionalize nanoparticles, this compound improves their dispersion and stability in aqueous environments. This stabilization is vital for applications in drug delivery systems where consistent particle behavior is required .

Biomedical Applications

The biomedical potential of this compound extends beyond drug delivery.

Diagnostic Applications

The compound's ability to facilitate site-specific labeling of biomolecules makes it valuable for diagnostic purposes. By conjugating imaging agents to proteins or antibodies via this compound, researchers can enhance the sensitivity and specificity of various assays.

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in the development of antibody-drug conjugates, which combine the targeting ability of antibodies with the cytotoxic effects of drugs. This approach allows for targeted treatment of cancers while minimizing side effects associated with traditional chemotherapy .

Case Studies

StudyApplicationFindings
An et al., 2018PROTAC DevelopmentDemonstrated that this compound effectively linked ligands for targeted protein degradation, enhancing therapeutic efficacy .
Vinothini et al., 2024Nanoparticle Drug DeliveryShowed improved cellular uptake and reduced cytotoxicity of paclitaxel-loaded PEGylated nanoparticles compared to non-PEGylated counterparts .
Creative BiolabsBioconjugationHighlighted the utility of this compound in creating stable conjugates for various biomedical applications .

Comparison with Similar Compounds

Carboxy-PEG5-sulfonic acid can be compared with other PEG-based linkers and sulfonic acid-containing compounds. Similar compounds include:

    Carboxy-PEG4-sulfonic acid: Similar structure but with a shorter PEG chain.

    Carboxy-PEG6-sulfonic acid: Similar structure but with a longer PEG chain.

    Sulfo-NHS-PEG5: Contains a sulfo-NHS ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific PEG chain length and the presence of both carboxylic acid and sulfonic acid groups, which provide distinct reactivity and solubility properties .

Biological Activity

Carboxy-PEG5-sulfonic acid is a specialized compound that plays a significant role in various biological applications, particularly in drug delivery and protein engineering. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) backbone with both carboxylic acid and sulfonic acid functional groups. This unique structure enhances its solubility and stability, making it an effective linker in bioconjugation processes.

  • Molecular Formula : C₁₁H₂₃O₈S
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1817735-38-8

This compound primarily functions as a non-cleavable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its mechanism involves:

  • Targeting Specificity : The compound facilitates the selective degradation of target proteins via the ubiquitin-proteasome system.
  • Biochemical Interactions : The carboxylic and sulfonic acid groups can engage in various biochemical pathways, enhancing the bioavailability and efficacy of conjugated biomolecules.

Cellular Effects

This compound significantly influences cellular processes by modifying the properties of biomolecules. Key effects include:

  • Enhanced Solubility : It improves the solubility of proteins and peptides, which is crucial for effective drug formulation.
  • Stability Improvement : The compound stabilizes biomolecules against degradation, thus prolonging their functional lifespan in biological systems.

Dosage Effects

Research indicates that dosage impacts the biological activity of this compound:

  • Low Dosage : Enhances solubility and stability with minimal toxicity.
  • High Dosage : While it maintains efficacy, excessive amounts may lead to cytotoxic effects, necessitating careful dosage optimization in therapeutic applications .

Applications in Research and Medicine

This compound is utilized across various fields:

  • Drug Delivery Systems : Its ability to enhance solubility and stability makes it ideal for formulating drug delivery systems that require prolonged circulation times in vivo.
  • Bioconjugation Techniques : It serves as a linker for attaching drugs to antibodies or other biomolecules, facilitating targeted therapy.
  • PROTAC Development : The compound is integral to developing PROTACs, which are designed to induce targeted protein degradation for therapeutic purposes .

1. PROTAC Development

In a study focusing on PROTACs, this compound was employed to create chimeric molecules that selectively degrade oncogenic proteins. The results demonstrated enhanced anti-tumor activity compared to traditional therapies.

2. Drug Delivery Enhancement

A comparative study on drug delivery systems showed that formulations using this compound exhibited improved pharmacokinetics and reduced off-target effects compared to non-modified counterparts. The enhanced circulation time was attributed to the PEGylation effect, which reduced recognition by the mononuclear phagocyte system (MPS) .

Summary of Research Findings

Study FocusKey Findings
PROTAC DevelopmentEnhanced anti-tumor activity through selective degradation of target proteins.
Drug Delivery SystemsImproved pharmacokinetics and reduced toxicity with PEGylation .
Bioconjugation TechniquesEffective linker for attaching drugs to biomolecules for targeted therapy .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXDKCHNWPCUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167331
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-38-8
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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